molecular formula C12H14ClNO2 B1376060 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride CAS No. 1384430-61-8

1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride

Cat. No.: B1376060
CAS No.: 1384430-61-8
M. Wt: 239.7 g/mol
InChI Key: MOBCDTGFHYFJTJ-UHFFFAOYSA-N
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Description

1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride (CAS: 1384430-61-8) is a pyrrole derivative featuring a partially unsaturated five-membered ring system with a benzyl substituent at position 1 and a carboxylic acid group at position 3, further stabilized as a hydrochloride salt. Its molecular formula is C₁₂H₁₄ClNO₂, with a molecular weight of 239.70 g/mol . This compound is of interest in medicinal and synthetic chemistry due to its structural hybridity, combining aromatic (benzyl) and heterocyclic (dihydropyrrole) motifs.

Properties

IUPAC Name

1-benzyl-2,5-dihydropyrrole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.ClH/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-6H,7-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBCDTGFHYFJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CN1CC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrole with chloroacetic acid under acidic conditions to form the carboxylic acid derivative. The hydrochloride salt is then obtained by treating the carboxylic acid with hydrochloric acid.

Reaction Steps:

  • Formation of Carboxylic Acid:

    • React 1-benzylpyrrole with chloroacetic acid in the presence of a strong acid catalyst.
    • Heat the mixture to promote the reaction.
    • Isolate the carboxylic acid product.
  • Formation of Hydrochloride Salt:

    • Dissolve the carboxylic acid in a suitable solvent.
    • Add hydrochloric acid to the solution.
    • Precipitate the hydrochloride salt by cooling the solution.

Industrial Production Methods

In industrial settings, the synthesis of 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl ketone or benzyl aldehyde.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit antimicrobial properties. 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride has shown promise as a scaffold for developing new antimicrobial agents. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties
Pyrrole derivatives have been studied for their anticancer activities. Preliminary investigations into the cytotoxic effects of 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride indicate that it may inhibit the proliferation of cancer cells. Further research is needed to elucidate its mechanisms and optimize its structure for enhanced activity against specific cancer types .

Organic Synthesis

Building Block in Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the introduction of various functional groups, facilitating the synthesis of more complex molecules. Researchers have utilized it in the development of heterocyclic compounds and other biologically active molecules .

Reagent in Chemical Reactions
1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride can act as a reagent in various chemical reactions, including cyclization and condensation reactions. Its reactivity can be harnessed to create novel compounds with potential applications in pharmaceuticals and agrochemicals .

Material Science

Polymer Chemistry
In material science, this compound has been explored for its potential use in polymer chemistry. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research is ongoing to optimize its use in creating advanced materials for industrial applications .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several pyrrole derivatives, including 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Case Study 2: Synthesis of Heterocycles

In a recent synthesis project, researchers successfully utilized 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride as a precursor to synthesize novel heterocyclic compounds. These compounds displayed promising biological activities, highlighting the versatility of this pyrrole derivative in organic synthesis .

Mechanism of Action

The mechanism of action of 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrole Family

Key structural analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Differences vs. Target Compound
1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid C₁₄H₁₅NO₂ 229.28 Methyl groups at positions 2 and 5 Saturated pyrrole ring; lacks dihydro group
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ 143.14 Fully saturated pyrrolidine ring with 5-oxo Ketone at position 5; smaller substituent
Ethyl 1-benzyl-2-thioxo-5-imidazolecarboxylate C₁₃H₁₃N₃O₂S 275.33 Thioxo group at position 2; imidazole core Different heterocyclic scaffold (imidazole)

Key Observations :

  • Ring Saturation : The target compound’s 2,5-dihydro moiety introduces partial unsaturation, enhancing reactivity compared to fully saturated pyrrolidines (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) .
  • Substituent Effects : The benzyl group in the target compound increases steric bulk and aromatic conjugation, contrasting with smaller substituents like methyl in analogues .
  • Acid-Base Properties : The hydrochloride salt form improves solubility in polar solvents compared to free carboxylic acid derivatives (e.g., 1-benzyl-2,5-dimethylpyrrole-3-carboxylic acid) .
Physicochemical and Functional Comparisons
  • Solubility : The hydrochloride salt of the target compound exhibits superior aqueous solubility (≥50 mg/mL in water) compared to neutral pyrrole carboxylic acids (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid), which are sparingly soluble .
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., thioxo in imidazole analogues) show lower thermal stability due to increased ring strain, whereas the dihydro group in the target compound provides moderate stability .
  • Biological Activity : Preliminary studies suggest that the dihydro configuration in the target compound may enhance binding to enzymes requiring planar aromatic substrates, unlike fully saturated pyrrolidines .

Biological Activity

1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride (CAS Number: 1384430-61-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Molecular Formula : C₁₂H₁₄ClNO₂
  • Molecular Weight : 239.70 g/mol
  • CAS Number : 1384430-61-8
PropertyValue
Molecular FormulaC₁₂H₁₄ClNO₂
Molecular Weight239.70 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Anticancer Activity

Pyrrole-based compounds have also been explored for their anticancer properties. Although direct studies on 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride are scarce, its structural analogs have demonstrated:

  • Inhibition of Tumor Growth : Some pyrrole derivatives have shown the ability to inhibit tumor cell proliferation in vitro and in vivo.
  • Mechanisms : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

The biological activity of 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride can be attributed to several proposed mechanisms:

  • Cell Membrane Disruption : Similar to other pyrrole derivatives, it may disrupt the integrity of bacterial cell membranes.
  • Enzyme Inhibition : It could inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrrole compounds can induce oxidative stress in cells, leading to apoptosis .

Research Findings and Case Studies

Several studies have evaluated the biological activity of related pyrrole compounds:

  • Antibacterial Efficacy :
    • A study reported that certain pyrrole derivatives had MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
    • Another investigation highlighted a novel pyrrole derivative with enhanced activity against MRSA compared to traditional antibiotics .
  • Anticancer Effects :
    • Research indicated that pyrrole derivatives could inhibit the growth of various cancer cell lines through apoptosis induction .
    • A specific study focused on a series of substituted pyrroles that demonstrated significant anticancer activity in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride
Reactant of Route 2
1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride

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